An In-depth Technical Guide to the Chemical Properties of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
An In-depth Technical Guide to the Chemical Properties of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a chiral halogenated hydroxy acid of significant interest in synthetic organic chemistry and drug discovery. Its stereodefined structure, featuring a quaternary stereocenter, makes it a valuable building block for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, along with a discussion of its synthesis, reactivity, and safety considerations. While specific experimental protocols and biological pathway data for the (2R)-enantiomer are not extensively available in the public domain, this guide consolidates the existing knowledge to support further research and development.
Chemical and Physical Properties
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a white solid at room temperature.[][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO₃ | [][2][3] |
| Molecular Weight | 183.00 g/mol | [][2][3] |
| Appearance | White solid | [][2] |
| Boiling Point | 294.474 °C at 760 mmHg (Predicted) | [] |
| Density | 1.831 g/cm³ (Predicted) | [] |
| CAS Number | 261904-39-6 | [3] |
| InChI Key | HBJAYXGUOOININ-BYPYZUCNSA-N | [][3] |
| SMILES | C--INVALID-LINK--(C(=O)O)O | [3] |
Synthesis and Reactivity
The synthesis of enantiomerically pure (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid presents a significant synthetic challenge due to the quaternary stereocenter. While specific protocols for the (2R)-enantiomer are not readily found in the literature, general strategies for the synthesis of the racemic mixture and the (2S)-enantiomer can provide a basis for developing a synthetic route.
A common approach involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.[4] This reaction typically yields a racemic mixture of 3-bromo-2-hydroxy-2-methylpropanoic acid.
Figure 1. General workflow for the racemic synthesis of 3-Bromo-2-hydroxy-2-methylpropanoic acid.
To achieve enantioselectivity, the use of a chiral auxiliary or a chiral catalyst is necessary. For the synthesis of the (2S)-enantiomer, chiral Lewis acids such as a combination of Zn(OAc)₂ and (R)-BINOL have been employed to direct the stereochemistry of the bromination.[4] A similar strategy, potentially using (S)-BINOL, could be explored for the synthesis of the (2R)-enantiomer.
The reactivity of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is dictated by its functional groups: the carboxylic acid, the tertiary alcohol, and the primary bromide. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The hydroxyl group can be a site for oxidation, and the bromine atom can be displaced by nucleophiles in substitution reactions.[4]
Analytical Characterization
Detailed spectral data for (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid are not widely available. However, based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR: The spectrum would be expected to show a singlet for the methyl group, a singlet for the methylene protons adjacent to the bromine, and broad singlets for the hydroxyl and carboxylic acid protons.
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¹³C NMR: The spectrum would show four distinct signals corresponding to the methyl carbon, the methylene carbon bearing the bromine, the quaternary carbon, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, typically in the range of 3300-2500 cm⁻¹, and a strong absorption for the C=O stretch of the carboxylic acid around 1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks of nearly equal intensity) would be expected. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[5]
The enantiomeric purity of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid would be determined using chiral High-Performance Liquid Chromatography (HPLC). This would involve a chiral stationary phase and a suitable mobile phase, typically a mixture of alkanes and alcohols, to resolve the two enantiomers.[6]
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activity or the involvement in any signaling pathways of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
For the corresponding (S)-enantiomer, some studies have suggested potential antimicrobial and anticancer activities.[4] It has also been noted as a potential metabolic modulator in bacterial cultures.[4] However, it is crucial to emphasize that these findings cannot be extrapolated to the (2R)-enantiomer, as stereochemistry often plays a critical role in biological activity.
Figure 2. Known biological activities of the (S)-enantiomer versus the unknown activity of the (R)-enantiomer.
Safety and Handling
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a skin and eye irritant.[3]
GHS Hazard Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation |
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a chiral building block with considerable potential in synthetic chemistry. This guide has summarized the currently available data on its chemical and physical properties, along with outlining general synthetic strategies and expected analytical characteristics.
Significant gaps in the literature exist, particularly concerning detailed, validated experimental protocols for its enantioselective synthesis and purification, comprehensive spectral data, and any assessment of its biological activity. Future research efforts should be directed towards:
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Developing and publishing a robust, high-yielding enantioselective synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
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Full analytical characterization, including the publication of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
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Investigation into its biological properties, including screening for various activities and exploring its potential interactions with biological targets and signaling pathways.
Addressing these areas will undoubtedly enhance the utility of this compound for the scientific community and facilitate its application in the development of new therapeutics and other advanced materials.
References
- 2. obires.com [obires.com]
- 3. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid|CAS 106089-20-7 [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
